molecular formula C11H8N2O3 B1589392 1-(4-nitro-phenyl)-1H-pyridin-2-one CAS No. 53427-97-7

1-(4-nitro-phenyl)-1H-pyridin-2-one

Cat. No.: B1589392
CAS No.: 53427-97-7
M. Wt: 216.19 g/mol
InChI Key: GHNIJTDEWVCPBV-UHFFFAOYSA-N
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Description

1-(4-nitro-phenyl)-1H-pyridin-2-one is an organic compound that features a pyridinone ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitro-phenyl)-1H-pyridin-2-one typically involves the reaction of 4-nitrobenzaldehyde with a suitable pyridinone precursor under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitro-phenyl)-1H-pyridin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-1H-pyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridinone ring.

Scientific Research Applications

1-(4-nitro-phenyl)-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-nitro-phenyl)-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one: Similar structure but with a pyrazole ring instead of a pyridinone ring.

    N-(4-Nitrophenyl)acetohydrazonoyl bromide: Contains a nitrophenyl group but with different functional groups attached.

Uniqueness

1-(4-nitro-phenyl)-1H-pyridin-2-one is unique due to its combination of a nitrophenyl group and a pyridinone ring, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-nitrophenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNIJTDEWVCPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436666
Record name 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53427-97-7
Record name 1-(4-NITROPHENYL)-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1H-pyridin-2-one (950 mg, 10 mmol), 1-bromo-4-nitro-benzene (2.4 g, 12 mmol) and CuI (400 mg, 2 mmol) in dioxane (15 mL) was stirred for 15 minutes. N,N′-dimethyl ethylenediamine (363 mg, 4 mmol) was then added, followed by the addition of K3PO4 (4.25 g, 20 mmol). The resulting mixture was heated to reflux at 110° C. for 2 hours under an atmosphere of nitrogen. The reaction mixture was then cooled to room temperature and poured onto ice. The resulting precipitate was filtered and purified by column chromatography using silica gel 60-120 mesh (50-100% ethyl acetate in hexane) to afford 1.86 g (89%) of 1-(4-nitro-phenyl)-1H-pyridin-2-one. 1H NMR: (DMSO-d6): δ 8.46 (d, 2H), 7.8 (m, 3H), 7.6 (t, 1H), 6.6 (d, 1H).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
363 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
4.25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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